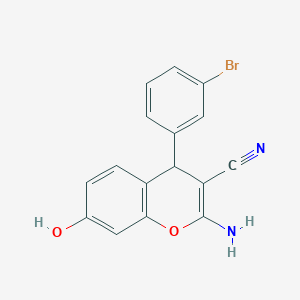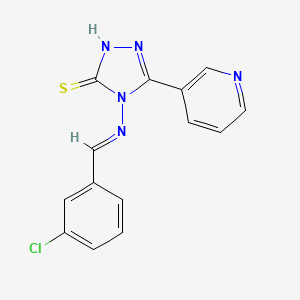
1,8-Dichloro-10-methylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dichloro-10-methylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons composed of three fused benzene rings. This particular compound is characterized by the presence of two chlorine atoms at the 1 and 8 positions and a methyl group at the 10 position on the anthracene core. It is known for its photophysical properties and is used in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Dichloro-10-methylanthracene can be synthesized through several methods. One common approach involves the chlorination of 10-methylanthracene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 1 and 8 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dichloro-10-methylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Photodimerization: Under UV irradiation, this compound can undergo photodimerization to form dimers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Photodimerization: UV light is used to induce dimerization.
Major Products Formed
Substitution Products: Various substituted anthracenes depending on the nucleophile used.
Oxidation Products: Anthraquinone derivatives.
Photodimers: Dimers of this compound.
Wissenschaftliche Forschungsanwendungen
1,8-Dichloro-10-methylanthracene has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): Used as a blue-emitting material due to its photophysical properties.
Fluorescent Probes: Employed in biological imaging and sensing applications.
Photon Upconversion: Utilized in triplet-triplet annihilation upconversion systems to convert low-energy photons to higher-energy photons.
Organic Scintillators: Used in radiation detection and measurement.
Wirkmechanismus
The mechanism of action of 1,8-dichloro-10-methylanthracene involves its interaction with light and other molecules. The compound absorbs UV or visible light, leading to electronic excitation. This excited state can then participate in various photophysical and photochemical processes, such as fluorescence, phosphorescence, and photodimerization. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dichloroanthracene: Lacks the methyl group at the 10 position.
9,10-Dichloroanthracene: Chlorine atoms are at the 9 and 10 positions.
1,8-Dibromo-10-methylanthracene: Bromine atoms instead of chlorine at the 1 and 8 positions.
Uniqueness
1,8-Dichloro-10-methylanthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of chlorine atoms at the 1 and 8 positions and a methyl group at the 10 position influences its reactivity and applications, making it suitable for specific scientific and industrial uses.
Eigenschaften
CAS-Nummer |
17122-95-1 |
|---|---|
Molekularformel |
C15H10Cl2 |
Molekulargewicht |
261.1 g/mol |
IUPAC-Name |
1,8-dichloro-10-methylanthracene |
InChI |
InChI=1S/C15H10Cl2/c1-9-10-4-2-6-14(16)12(10)8-13-11(9)5-3-7-15(13)17/h2-8H,1H3 |
InChI-Schlüssel |
RBPCWJPIOIJAEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C(C2=CC3=C1C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971605.png)
![2-bromo-6-methoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B11971621.png)
![1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene](/img/structure/B11971626.png)



![2-(9-Bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)-4-chlorophenol](/img/structure/B11971657.png)
![(2E)-6-methyl-2-(2-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11971664.png)
![N-{3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}furan-2-carboxamide](/img/structure/B11971672.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11971673.png)
![3-(4-bromophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11971691.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11971700.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11971701.png)
